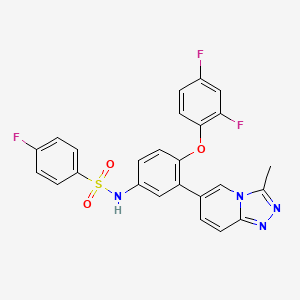

Hiv-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H17F3N4O3S |

|---|---|

Molecular Weight |

510.5 g/mol |

IUPAC Name |

N-[4-(2,4-difluorophenoxy)-3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl]-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C25H17F3N4O3S/c1-15-29-30-25-11-2-16(14-32(15)25)21-13-19(31-36(33,34)20-7-3-17(26)4-8-20)6-10-23(21)35-24-9-5-18(27)12-22(24)28/h2-14,31H,1H3 |

InChI Key |

FETZTCIBTDELSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F)OC5=C(C=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Quinoline-Based HIV-1 Integrase Allosteric Inhibitors

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of a significant class of anti-HIV agents: quinoline-based allosteric integrase inhibitors. While the specific term "HIV-IN-10" does not correspond to a designated compound in publicly available scientific literature, it likely refers to the broader and highly important class of HIV integrase (IN) inhibitors based on the quinoline scaffold. This document will delve into the core scientific principles and methodologies underlying these compounds, using prominent examples from the literature to illustrate key concepts.

Introduction: A Novel Target in HIV Therapy

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2] This process is critical for the establishment of a persistent infection. While integrase strand transfer inhibitors (INSTIs) have been highly successful in clinical practice, the emergence of drug-resistant strains necessitates the development of new therapeutics with alternative mechanisms of action.[1]

A promising new class of antiretroviral agents has emerged that targets a non-catalytic, allosteric site on the HIV-1 integrase.[1][3] These allosteric integrase inhibitors (ALLINIs) do not directly block the enzyme's active site but instead bind to a pocket at the dimer interface of the integrase's catalytic core domain. This binding event induces aberrant multimerization of the integrase, leading to the formation of non-functional enzyme complexes and ultimately suppressing viral replication. Among the most studied ALLINIs are those built upon a quinoline scaffold.

Discovery of Quinoline-Based ALLINIs

The discovery of this class of inhibitors was not a singular event but rather the result of systematic screening and medicinal chemistry efforts. Early hit compounds were identified through high-throughput screening using enzymatic assays designed to detect the inhibition of the 3'-processing activity of integrase. For instance, the 3-quinolineacetic acid derivative series, which includes the well-characterized compound BI 224436, was identified using an enzymatic integrase long terminal repeat (LTR) DNA 3′-processing assay.

These initial hits were then subjected to extensive structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties. These studies revealed key structural features necessary for potent allosteric inhibition, including the central quinoline scaffold and specific substitutions at various positions.

General Synthesis Pathway

A general synthetic route to 4-arylquinoline-based ALLINIs has been described in the literature and typically involves a multi-step process. The following scheme illustrates a common pathway:

Experimental Protocol: General Synthesis of 4-Arylquinolines

A representative experimental protocol for the synthesis of 4-arylquinolines, as adapted from the literature, is as follows:

-

Gould-Jacobs Reaction: A substituted aniline is reacted with diethyl malonate at elevated temperatures, followed by thermal cyclization to yield a 4-hydroxyquinoline derivative.

-

Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the corresponding 4-chloroquinoline.

-

Suzuki Coupling: The 4-chloroquinoline derivative is then coupled with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) to introduce the aryl group at the 4-position.

-

Further Modifications: The resulting 4-arylquinoline may undergo further chemical modifications, such as ester hydrolysis, to yield the final active inhibitor.

Mechanism of Action: Aberrant Multimerization

Quinoline-based ALLINIs exert their antiviral effect through a novel mechanism of action that targets the multimerization state of HIV-1 integrase. Instead of blocking the catalytic site, these inhibitors bind to an allosteric pocket located at the dimer interface of the integrase catalytic core domain, a site that is also utilized by the host protein LEDGF/p75.

This binding event triggers a conformational change in the integrase enzyme, promoting its aberrant multimerization into higher-order oligomers that are catalytically inactive. This hyper-multimerization not only prevents the proper formation of the intasome complex required for integration but also disrupts the late stages of viral replication, leading to the production of non-infectious virions.

Quantitative Data on Biological Activity

The biological activity of quinoline-based ALLINIs is typically characterized by their 50% effective concentration (EC₅₀) in cell-based antiviral assays and their ability to induce integrase multimerization in vitro. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the therapeutic index.

| Compound | Description | In Vitro IN Multimerization EC₅₀ (µM) | Antiviral EC₅₀ (nM) | Cellular Cytotoxicity (CC₅₀) (µM) |

| BI 224436 | A well-characterized 3-quinolineacetic acid derivative. | Not explicitly reported as multimerization EC₅₀, but potent inducer. | <15 | >90 |

| 11b | para-Chloro-4-phenylquinoline derivative. | 0.10 | Not reported | Not reported |

| 15f | 2,3-benzo[b]dioxine substituted quinoline. | 0.08 | Not reported | Not reported |

Key Experimental Protocols

In Vitro HIV-1 Integrase Multimerization Assay

A common method to quantify the ability of compounds to induce integrase multimerization is the homogeneous time-resolved fluorescence (HTRF)-based assay.

Protocol Details:

-

Protein Preparation: Two preparations of recombinant HIV-1 integrase are used, each with a different tag (e.g., a histidine tag and a FLAG tag).

-

Compound Incubation: The tagged integrase proteins are incubated with serial dilutions of the test compound.

-

Antibody Addition: Fluorophore-conjugated antibodies specific to each tag are added. One antibody is conjugated to a donor fluorophore (e.g., Europium cryptate, Eu³⁺) and the other to an acceptor fluorophore (e.g., XL665).

-

Signal Detection: If the compound induces multimerization, the tagged integrase proteins come into close proximity, bringing the donor and acceptor fluorophores together. Excitation of the donor fluorophore results in fluorescence resonance energy transfer (FRET) to the acceptor, which then emits a signal at a specific wavelength.

-

Data Analysis: The intensity of the HTRF signal is proportional to the degree of integrase multimerization. EC₅₀ values are calculated from the resulting dose-response curves.

Cellular Antiviral Assay

The antiviral activity of the compounds is assessed in cell culture models of HIV-1 infection.

Protocol Details:

-

Cell Culture: A suitable cell line (e.g., peripheral blood mononuclear cells, PBMCs) is infected with a laboratory strain of HIV-1.

-

Compound Treatment: The infected cells are treated with various concentrations of the test compound.

-

Quantification of Viral Replication: After a period of incubation, the level of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.

-

Cytotoxicity Assay: The cytotoxicity of the compound on the host cells is measured in parallel, typically using a colorimetric assay (e.g., MTT or XTT assay), to determine the CC₅₀ value.

Conclusion

Quinoline-based allosteric inhibitors of HIV-1 integrase represent a significant advancement in the development of novel antiretroviral therapies. Their unique mechanism of action, which involves the induction of aberrant integrase multimerization, provides a valuable alternative to existing drugs and a promising strategy to combat drug resistance. The continued exploration of the structure-activity relationships within this class of compounds holds the potential for the discovery of even more potent and pharmacokinetically favorable clinical candidates.

References

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Integrase Strand Transfer Inhibitors in HIV-1 Replication

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Hiv-IN-10" as specified in the topic is not found in publicly available scientific literature. This guide will focus on a well-established and clinically significant class of drugs that target HIV-1 integrase: Integrase Strand Transfer Inhibitors (INSTIs) . The "IN" in the requested topic likely refers to the integrase enzyme, making INSTIs a relevant and informative alternative.

Introduction to HIV-1 Integrase and Integrase Strand Transfer Inhibitors (INSTIs)

Human Immunodeficiency Virus type 1 (HIV-1) replication is a multi-step process that relies on several key viral enzymes. One such enzyme is integrase (IN) , which is essential for the covalent insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. This process, known as integration, allows the virus to utilize the host's cellular machinery for the transcription and translation of viral genes, leading to the production of new viral particles.

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of HIV-1 integration. By blocking this process, INSTIs effectively halt the viral replication cycle. The first-generation INSTIs, such as raltegravir and elvitegravir, have been followed by second-generation compounds like dolutegravir and bictegravir, which exhibit improved potency and a higher barrier to the development of drug resistance. This guide provides a detailed overview of the mechanism of action of INSTIs, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanism of Action of Integrase Strand Transfer Inhibitors

The integration of viral DNA into the host genome is a two-step process catalyzed by HIV-1 integrase. First, during 3'-processing , the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA. This is followed by the strand transfer step, where the processed 3' ends of the viral DNA are covalently linked to the host cell's DNA.

INSTIs exert their inhibitory effect by binding to the active site of the integrase enzyme within the pre-integration complex (PIC). The PIC is a large nucleoprotein complex that includes the viral DNA and integrase. INSTIs chelate the divalent metal ions (typically Mg2+) in the active site of the integrase, which are crucial for its catalytic activity. This action prevents the strand transfer reaction from occurring, thereby blocking the integration of the viral genome into the host chromosome. The viral DNA remains unintegrated in the cytoplasm, and the replication cycle is aborted.

Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs) in blocking HIV-1 replication.

Quantitative Data: In Vitro Potency of INSTIs

The potency of INSTIs is typically quantified by two key parameters: the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50). The IC50 value represents the concentration of the drug required to inhibit the activity of the isolated integrase enzyme by 50% in a biochemical assay. The EC50 value is the concentration required to inhibit viral replication by 50% in a cell-based (cellular) assay. The following table summarizes the in vitro potency of several FDA-approved INSTIs against wild-type HIV-1.

| Drug | Generation | Biochemical IC50 (nM) | Cellular EC50 (nM) |

| Raltegravir | First | 2-7[1] | 4.9 - 10.1[2] |

| Elvitegravir | First | 8.5[3] | 0.32 - 0.73[4] |

| Dolutegravir | Second | Not widely reported | 1.5 ± 0.6[5] |

| Bictegravir | Second | 7.5 ± 0.3 | 1.5 - 2.4 |

Note: IC50 and EC50 values can vary depending on the specific assay conditions and the HIV-1 strain used.

Experimental Protocols

The characterization of INSTIs involves a combination of biochemical and cellular assays to determine their potency and mechanism of action.

Biochemical Assay: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase. A common method is a non-radioactive, ELISA-based assay.

Methodology:

-

Plate Preparation: Streptavidin-coated 96-well plates are used. A biotin-labeled oligonucleotide duplex mimicking the viral DNA donor substrate is immobilized on the plate.

-

Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., an INSTI) are added to the wells and incubated to allow for binding to the integrase.

-

Strand Transfer Initiation: A digoxigenin (DIG)-labeled oligonucleotide duplex representing the target DNA is added to initiate the strand transfer reaction.

-

Detection: The plate is washed to remove unbound components. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the integrated target DNA.

-

Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the absorbance is measured. The signal intensity is proportional to the amount of strand transfer.

-

Data Analysis: The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for a biochemical HIV-1 integrase strand transfer assay.

Cellular Assay: Antiviral Activity Assay

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context. A common method utilizes a single-cycle infectivity assay with a reporter cell line.

Methodology:

-

Cell Plating: A suitable host cell line (e.g., TZM-bl cells, which express HIV-1 receptors and contain a Tat-inducible luciferase reporter gene) is plated in 96-well plates.

-

Compound Addition: Serial dilutions of the test compound are added to the cells.

-

Viral Infection: A known amount of HIV-1 virus stock is added to the wells.

-

Incubation: The plates are incubated for a period that allows for a single round of infection (typically 48-72 hours).

-

Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured.

-

Data Analysis: The percent inhibition of viral replication is calculated for each compound concentration, and the EC50 value is determined from the dose-response curve.

-

Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is determined to ensure that the observed antiviral activity is not due to cell death.

Caption: Workflow for a cellular antiviral activity assay to determine EC50.

Conclusion

Integrase Strand Transfer Inhibitors represent a cornerstone of modern antiretroviral therapy. Their mechanism of action, which involves the specific inhibition of the strand transfer step of HIV-1 integration, provides a potent and durable means of suppressing viral replication. The development of second-generation INSTIs with improved resistance profiles highlights the success of targeting this essential viral enzyme. The biochemical and cellular assays described herein are fundamental tools for the discovery and characterization of novel INSTIs, paving the way for the development of even more effective therapies against HIV-1.

References

- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Group O Integrase Displays Lower Enzymatic Efficiency and Higher Susceptibility to Raltegravir than HIV-1 Group M Subtype B Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hiv-IN-10: A Novel Allosteric Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hiv-IN-10 is a novel, orally active allosteric integrase inhibitor (ALLINI) demonstrating potent anti-HIV-1 activity. As a member of the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl class of inhibitors, this compound targets the HIV-1 integrase enzyme through a distinct mechanism compared to traditional integrase strand transfer inhibitors (INSTIs). By binding to an allosteric site at the integrase-integrase dimer interface, this compound induces aberrant multimerization of the enzyme, leading to the disruption of late-stage viral replication processes and the formation of non-infectious virions. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and antiviral potency, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds. This data highlights its high potency against HIV-1 replication.

Table 1: Antiviral Activity of this compound

| Parameter | Virus Strain | Cell Line | Value (nM) |

| EC50 | NLRepRluc | MT-2 | 3-5[1] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Administration | Key Finding |

| Rat | Intravenous (IV) and Oral (PO) | Improved pharmacokinetic (PK) properties[1] |

Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed.

Mechanism of Action

This compound functions as an allosteric inhibitor of HIV-1 integrase. Unlike catalytic site inhibitors, ALLINIs bind to the dimer interface of the integrase catalytic core domain (CCD), a site that is also utilized by the host protein LEDGF/p75. This binding event stabilizes an interaction between the CCD and the C-terminal domain (CTD) of another integrase dimer, inducing aberrant, higher-order multimerization of the enzyme. This has a dual effect on the HIV-1 replication cycle:

-

Late-Stage Inhibition: The primary mechanism of action is the disruption of virion maturation. The induced hyper-multimerization of integrase within the assembling virus particle is believed to interfere with the proper formation of the viral core and the correct packaging of the viral ribonucleoprotein complex. This results in the production of morphologically defective and non-infectious virions.

-

Early-Stage Inhibition: By binding to the LEDGF/p75 binding site, this compound can also compete with this host factor, which is important for tethering the pre-integration complex to the host cell chromatin. This can inhibit the integration of viral DNA into the host genome, although this is considered a secondary and less potent mechanism compared to the late-stage effects.

Experimental Protocols

Detailed experimental protocols for this compound have not been made publicly available. The following are representative protocols for the key assays used to characterize allosteric integrase inhibitors, based on standard methodologies in the field.

Antiviral Activity Assay (MT-2 Cell-Based Assay)

This assay determines the concentration of the inhibitor required to reduce viral replication by 50% (EC50).

Principle: MT-2 cells are a human T-cell line that are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects (CPE) upon infection. A recombinant HIV-1 strain expressing a reporter gene (e.g., Renilla luciferase, as in NLRepRluc) is used to quantify the extent of viral replication in the presence of the inhibitor.

Representative Protocol:

-

Cell Preparation: MT-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Dilution: this compound is serially diluted in culture medium to create a range of concentrations.

-

Infection: MT-2 cells are seeded in 96-well plates. The cells are then infected with the NLRepRluc virus in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-4 days).

-

Quantification: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase signal is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Pharmacokinetic (PK) Study in Rats

This type of study assesses how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

Principle: The compound is administered to rats, and blood samples are collected at various time points to measure the drug concentration in the plasma.

Representative Protocol:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing:

-

Intravenous (IV) Administration: A single dose of this compound (e.g., 1-5 mg/kg) is administered via the tail vein to determine parameters without the absorption phase.

-

Oral (PO) Administration: A single dose of this compound (e.g., 5-10 mg/kg) is administered by oral gavage to assess oral bioavailability.

-

-

Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using specialized software.

Conclusion and Future Directions

This compound is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action that is distinct from currently approved antiretroviral drugs. Its ability to induce aberrant integrase multimerization and disrupt viral maturation makes it a promising candidate for further investigation. The high potency observed in antiviral assays underscores its potential. However, further studies are required to fully characterize its pharmacokinetic and safety profiles, and to understand the potential for the development of viral resistance. The development of new ALLINIs like this compound represents a valuable strategy in the ongoing effort to combat the HIV/AIDS pandemic, particularly for treatment-experienced patients and in the context of evolving drug resistance.

References

An In-Depth Technical Guide to the Structural and Functional Properties of HIV-1 Maturation Inhibitor-10 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional properties of a class of potent nanomolar HIV-1 maturation inhibitors, exemplified by the compound identified as HIV-1 inhibitor-10. This document delves into the core characteristics of these compounds, which are closely related to the second-generation maturation inhibitor GSK3532795 (BMS-955176). The information presented is curated from scientific literature and is intended to support research and development efforts in the field of antiretroviral therapy.

Introduction to HIV-1 Maturation Inhibitors

HIV-1 maturation is a critical late-stage event in the viral lifecycle, where the newly budded, immature virion undergoes a series of proteolytic cleavages and structural rearrangements to become an infectious particle. A key step in this process is the cleavage of the Gag polyprotein, specifically the final cleavage between the capsid (CA) and the spacer peptide 1 (SP1). Inhibition of this cleavage event by maturation inhibitors results in the formation of non-infectious virions with defective cores, thus representing a powerful therapeutic strategy.

HIV-1 inhibitor-10 belongs to a class of compounds that bind to the Gag polyprotein at the CA-SP1 junction, allosterically preventing its cleavage by the viral protease. This mechanism of action is distinct from that of protease inhibitors, which target the active site of the enzyme directly.

Structural Properties

The chemical scaffold of HIV-1 inhibitor-10 and its analogs is derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. The core structure has been extensively modified to optimize antiviral potency, pharmacokinetic properties, and the spectrum of activity against different HIV-1 subtypes and resistant variants.

While the precise structure of "HIV-1 inhibitor-10" is proprietary to MedchemExpress, the foundational structure for this class of compounds is represented by GSK3532795 (BMS-955176). The key structural features include:

-

A Triterpenoid Core: Provides a rigid scaffold for the presentation of pharmacophoric elements.

-

C-3 Position Modification: Typically a benzoic acid or a bioisosteric replacement, which is crucial for potent antiviral activity.

-

C-17 and C-28 Position Modifications: These positions are often substituted with various amine-containing side chains to enhance pharmacokinetic properties and maintain a broad spectrum of activity.

A representative chemical structure from this class is presented below.

Caption: Simplified 2D representation of the general chemical scaffold of the HIV-1 maturation inhibitor class.

Functional Properties

The primary function of HIV-1 inhibitor-10 and its analogs is the potent and selective inhibition of HIV-1 maturation. This is achieved through a specific mechanism of action that leads to a broad spectrum of antiviral activity.

Mechanism of Action

The antiviral activity of these maturation inhibitors stems from their ability to bind to the HIV-1 Gag polyprotein, specifically at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1). This binding event induces a conformational change that renders the site inaccessible to the HIV-1 protease, thereby inhibiting the final and critical cleavage step required for virion maturation. The consequence is the production of immature, non-infectious viral particles.

Caption: Mechanism of action of HIV-1 inhibitor-10 in disrupting viral maturation.

Antiviral Activity

Compounds in this class have demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with naturally occurring polymorphisms that confer resistance to first-generation maturation inhibitors. The antiviral potency is typically measured as the half-maximal effective concentration (EC50), which is the concentration of the inhibitor required to reduce viral replication by 50%.

Table 1: Antiviral Activity of Representative HIV-1 Maturation Inhibitors

| Compound | HIV-1 Strain | EC50 (nM) | EC90 (nM) |

| GSK3532795 | Wild-Type (NL4-3) | 0.4 - 1.9 | - |

| V370A Mutant | 2.7 | - | |

| ΔV370 Mutant | 13 | - | |

| Analog 1 | Wild-Type (NL4-3) | 0.5 | 1.5 |

| Analog 2 | Wild-Type (NL4-3) | 0.8 | 2.4 |

Data compiled from publicly available literature on GSK3532795 and its analogs. EC90 represents the concentration for 90% inhibition.

Experimental Protocols

The characterization of HIV-1 maturation inhibitors involves a series of in vitro assays to determine their potency, mechanism of action, and resistance profile.

Antiviral Activity Assay (Multiple-Cycle Infection)

This assay is used to determine the EC50 of the inhibitor against HIV-1 replication in cell culture over several rounds of infection.

Caption: Experimental workflow for determining the antiviral activity of this compound.

Protocol:

-

Cell Plating: Seed a 96-well plate with a suitable human T-cell line (e.g., MT-2 or CEMx174) at a density of 1-2 x 10^4 cells per well.

-

Inhibitor Preparation: Prepare a series of 2-fold or 3-fold dilutions of the test compound in cell culture medium.

-

Treatment: Add the diluted inhibitor to the plated cells. Include a no-drug control.

-

Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for 4 to 5 days at 37°C in a humidified CO2 incubator.

-

Measurement of Viral Replication: At the end of the incubation period, quantify the extent of viral replication. This can be done by:

-

p24 Antigen ELISA: Measuring the amount of the viral core protein p24 in the cell supernatant.

-

Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and measuring the reporter signal.

-

-

Data Analysis: Plot the percentage of viral inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mechanism of Action Assay (Western Blot for Gag Processing)

This assay directly visualizes the effect of the inhibitor on the proteolytic processing of the Gag polyprotein.

Protocol:

-

Virus Production: Produce HIV-1 particles by transfecting a suitable cell line (e.g., 293T) with an HIV-1 proviral DNA clone in the presence of increasing concentrations of the maturation inhibitor.

-

Virus Pelletting: After 48-72 hours, harvest the cell culture supernatant and pellet the viral particles by ultracentrifugation.

-

Lysis and Protein Quantification: Lyse the pelleted virions in a suitable lysis buffer and determine the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the viral proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with an antibody that recognizes the HIV-1 Gag protein (e.g., anti-p24).

-

Analysis: Visualize the protein bands. In the presence of an effective maturation inhibitor, there will be an accumulation of the uncleaved Gag precursor (Pr55Gag) and the CA-SP1 intermediate (p25), and a corresponding decrease in the mature CA protein (p24).

Conclusion

HIV-1 inhibitor-10 and its analogs represent a promising class of antiretroviral compounds with a distinct mechanism of action that complements existing therapeutic agents. Their potent activity against a broad range of HIV-1 variants underscores their potential for use in combination therapies for the treatment of HIV-1 infection. Further research into the structure-activity relationships, resistance profiles, and in vivo efficacy of these compounds is warranted to advance their development as next-generation antiretroviral drugs.

An In-depth Technical Guide to the Hiv-IN-10 Binding Site on HIV Integrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of Hiv-IN-10, a potent allosteric inhibitor of HIV-1 integrase. The document details the molecular interactions, quantitative binding data, and the experimental protocols utilized to characterize this compound.

Executive Summary

This compound is an allosteric integrase inhibitor (ALLINI) that targets a non-catalytic site on the HIV-1 integrase (IN) enzyme. Specifically, it binds to the interface of the catalytic core domain (CCD) dimer, the same site occupied by the cellular cofactor lens epithelium-derived growth factor (LEDGF)/p75. By occupying this pocket, this compound disrupts the normal protein-protein interactions of integrase, leading to aberrant multimerization of the enzyme. This ultimately interferes with the late stages of the viral replication cycle, specifically virion maturation, resulting in the production of non-infectious viral particles.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

Unlike integrase strand transfer inhibitors (INSTIs) that target the active site of the enzyme, this compound and other ALLINIs have a unique mechanism of action. The binding of this compound to the LEDGF/p75 binding site on the integrase CCD induces a conformational change that promotes the formation of non-functional integrase multimers. This has a dual effect on the HIV-1 replication cycle:

-

Inhibition of the IN-LEDGF/p75 Interaction: By competing with LEDGF/p75 for binding to integrase, this compound can disrupt the tethering of the pre-integration complex to the host cell chromatin, which is a crucial step for efficient viral integration.

-

Impairment of Virion Maturation: The primary mechanism of action for potent ALLINIs like this compound is the induction of aberrant integrase multimerization during the late phase of viral replication. This leads to the mislocalization of the viral ribonucleoprotein complex, resulting in the formation of defective, non-infectious virions with an eccentric core.

The following diagram illustrates the allosteric inhibition of HIV-1 integrase by this compound.

Quantitative Data for this compound

The antiviral potency of this compound has been evaluated in cell-based assays. The following table summarizes the key quantitative data for this compound. This compound is also referred to as compound 11 in the cited literature[1].

| Assay | Cell Line | Virus Strain | EC50 (nM) | Reference |

| Antiviral Activity | MT-2 | NLRepRluc (T/T polymorph) | 3.9 | [1] |

| Antiviral Activity | MT-2 | NLRepRluc (N/A polymorph) | 4.5 | [1] |

| Antiviral Activity | MT-2 | NLRepRluc (A/A polymorph) | 5.2 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other allosteric integrase inhibitors.

Cell-Based HIV-1 Antiviral Assay

This protocol describes a common method to determine the half-maximal effective concentration (EC50) of a compound against HIV-1 replication in a cell line.

Objective: To measure the potency of this compound in inhibiting HIV-1 replication in a cell culture model.

Experimental Workflow Diagram:

Materials:

-

MT-2 cells

-

HIV-1 reporter virus (e.g., NLRepRluc)

-

Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI 1640 medium.

-

Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from picomolar to micromolar.

-

Compound Addition: Add the diluted compound to the appropriate wells of the cell plate. Include wells with no compound as a virus control and uninfected cells as a background control.

-

Virus Infection: Infect the cells by adding a pre-titered amount of HIV-1 reporter virus to each well (except the background control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

Cell Lysis: After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Luminescence Measurement: Measure the luciferase activity in each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is used to measure the inhibition of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.

Objective: To quantify the ability of this compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

Principle: The assay utilizes two antibodies labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2), which bind to tagged versions of integrase and LEDGF/p75, respectively. When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

Materials:

-

His-tagged HIV-1 Integrase

-

GST-tagged LEDGF/p75

-

Anti-His antibody labeled with Europium cryptate

-

Anti-GST antibody labeled with d2

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound stock solution in DMSO

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of integrase, LEDGF/p75, and the labeled antibodies in the assay buffer.

-

Compound Dispensing: Dispense the serially diluted this compound into the wells of the 384-well plate.

-

Protein Addition: Add the integrase and LEDGF/p75 proteins to the wells.

-

Antibody Addition: Add the labeled anti-His and anti-GST antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the emission wavelengths of the donor and acceptor.

-

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Disruption of the HIV-1 Replication Cycle

The allosteric inhibition of HIV-1 integrase by this compound has significant consequences for the viral replication cycle, primarily impacting the late stages.

As depicted in the diagram, while the early stages of the HIV-1 life cycle may proceed, the presence of this compound during the late stages of replication leads to the production of morphologically defective and non-infectious virions. This makes the allosteric inhibition of integrase a compelling strategy for the development of novel antiretroviral therapies.

Conclusion

This compound represents a potent example of an allosteric HIV-1 integrase inhibitor. Its unique mechanism of action, targeting the LEDGF/p75 binding site and inducing aberrant integrase multimerization, offers a distinct advantage over traditional active site inhibitors and presents a promising avenue for future drug development in the ongoing effort to combat HIV/AIDS. The data and protocols presented in this guide provide a foundational understanding for researchers working on the characterization and development of this class of inhibitors.

References

Technical Guide: In Vitro Antiviral Potency of a Novel HIV-1 Integrase Inhibitor

Disclaimer: No specific research data could be found for a compound designated "HIV-IN-10." The following technical guide is a representative whitepaper constructed to fulfill the user's structural and content requirements. It details the in vitro antiviral potency of a hypothetical novel HIV-1 integrase strand transfer inhibitor (INSTI), hereafter referred to as HIV-IN-X , against various HIV-1 polymorphs. The experimental protocols, data, and pathways are based on established methodologies for evaluating similar compounds in the field of HIV research.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 integrase (IN) enzyme is essential for the viral replication cycle, catalyzing the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive infection.[1] Due to the lack of a human homolog, HIV-1 integrase is a prime target for antiretroviral therapy.[1][2] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that bind to the active site of the integrase enzyme, preventing the strand transfer step and effectively halting viral replication.[3][4]

This document provides a comprehensive overview of the in vitro antiviral profile of HIV-IN-X, a novel investigational INSTI. The guide details its potency against wild-type and a panel of drug-resistant HIV-1 polymorphs, outlines the experimental protocols used for its evaluation, and presents its cytotoxicity profile.

Antiviral Activity of HIV-IN-X Against HIV-1 Polymorphs

The antiviral activity of HIV-IN-X was assessed against a panel of laboratory-adapted HIV-1 strains and clinical isolates, including those with known resistance-associated mutations to existing INSTIs. The 50% effective concentration (EC50) was determined for each viral variant.

Table 1: Antiviral Potency of HIV-IN-X Against Wild-Type and Resistant HIV-1 Strains

| HIV-1 Strain/Variant | Genotype (Integrase Mutations) | EC50 (nM) | Fold Change vs. WT |

| Wild-Type (WT) | |||

| HIV-1 IIIB | Wild-Type | 0.85 | 1.0 |

| HIV-1 NL4-3 | Wild-Type | 0.92 | 1.1 |

| INSTI-Resistant Polymorphs | |||

| Strain A | Y143R | 2.1 | 2.5 |

| Strain B | N155H | 3.5 | 4.1 |

| Strain C | G140S + Q148H | 15.2 | 17.9 |

| Strain D | T97A + G140S + Q148H | 25.8 | 30.4 |

| Strain E | E138K + G140S + Q148H | 22.1 | 26.0 |

Data are hypothetical and representative of typical findings for a novel INSTI.

Cytotoxicity and Selectivity Profile

The cytotoxicity of HIV-IN-X was evaluated in human peripheral blood mononuclear cells (PBMCs) to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), a measure of the compound's therapeutic window, was calculated as the ratio of CC50 to EC50.

Table 2: Cytotoxicity and Selectivity Index of HIV-IN-X

| Cell Type | CC50 (µM) | Selectivity Index (SI) vs. WT HIV-1 IIIB |

| Human PBMCs | >100 | >117,647 |

| MT-4 Cells | >100 | >117,647 |

| 293T Cells | 85.4 | >99,290 |

Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more favorable safety profile.

HIV-1 Integrase Enzymatic Inhibition

The direct inhibitory effect of HIV-IN-X on the enzymatic activity of purified recombinant HIV-1 integrase was measured. The 50% inhibitory concentration (IC50) was determined for the key strand transfer reaction.

Table 3: HIV-1 Integrase Strand Transfer Inhibition by HIV-IN-X

| Assay | IC50 (nM) |

| Strand Transfer | 5.2 |

Experimental Protocols

Cell-Based Antiviral Assay (EC50 Determination)

A single-round infectivity assay using Env-pseudotyped viruses and a reporter cell line (e.g., TZM-bl) is a common method.

-

Virus Production: Pseudoviruses are generated by co-transfecting 293T cells with an HIV-1 backbone plasmid (containing a luciferase reporter gene and a defective envelope) and a plasmid expressing the desired HIV-1 envelope glycoprotein (from wild-type or mutant strains).

-

Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are seeded in 96-well plates.

-

Infection and Treatment: The cells are pre-incubated with serial dilutions of HIV-IN-X for 2 hours. A standardized amount of pseudovirus supernatant is then added to the wells.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

Readout: Luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to untreated virus control cells indicates antiviral activity.

-

Data Analysis: The EC50 values are calculated using non-linear regression analysis from the dose-response curves.

References

- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

Preliminary Pharmacokinetic Properties of a Novel HIV Integrase Inhibitor (Hiv-IN-10) in Rat Models

A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic properties of the novel HIV integrase inhibitor, designated as Compound 1 (Hiv-IN-10), in Sprague Dawley rat models. The data herein is synthesized from preclinical studies aimed at evaluating the compound's potential for further development as an anti-HIV therapeutic agent.[1] This document details the experimental methodologies, presents quantitative pharmacokinetic data in a structured format, and visualizes key processes to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Experimental Protocols

The following methodologies are based on the procedures described in the preclinical evaluation of this compound in Sprague Dawley rats.[1]

Animal Models

-

Species: Sprague Dawley rats.

-

Health Status: All animals were healthy and acclimatized to the laboratory environment before the commencement of the study.

-

Housing: Rats were housed in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle. They had free access to standard chow and water.

Dosing and Administration

-

Intravenous (IV) Administration:

-

Oral (PO) Administration:

-

Doses: 10 mg/kg, 30 mg/kg, 100 mg/kg, and 300 mg/kg.[1]

-

Formulation: The compound was suspended in an appropriate vehicle for oral gavage.

-

Administration: A single dose was administered orally using a gavage needle. The dosing volume was 10 ml/kg.

-

Sample Collection and Processing

-

Blood Sampling:

-

Blood samples were collected at predetermined time points post-administration.

-

For IV administration, samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

For PO administration, samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

-

Sample Processing:

-

Blood samples were collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma was separated by centrifugation.

-

The resulting plasma samples were stored at -70°C until bioanalysis.

-

Bioanalytical Method

-

Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used to quantify the concentration of this compound in plasma samples.

-

Standard Curve: A standard curve was generated using known concentrations of this compound to ensure the accuracy and precision of the measurements.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

-

Key parameters calculated include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F (%): Oral bioavailability.

-

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in Sprague Dawley rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous (IV) Dose

| Parameter | Value (at 10 mg/kg) |

| C₀ (ng/mL) | 6,403 |

| AUCinf (hr*ng/mL) | 3,737 |

| t½ (hr) | 6.1 |

Data sourced from the primary NIH study.

Table 2: Pharmacokinetic Parameters of this compound after a Single Oral (PO) Dose

| Dose | 10 mg/kg | 30 mg/kg | 100 mg/kg | 300 mg/kg |

| Cmax (ng/mL) | Data not specified | Data not specified | Data not specified | Data not specified |

| AUCinf (hr*ng/mL) | Data not specified | Data not specified | Data not specified | Data not specified |

| V (L/kg) | Data not specified | 12.4 | Data not specified | Data not specified |

| F (%) | Data not specified | 19.2 | Data not specified | Data not specified |

Note: While the study indicates dose-dependent increases in drug exposure, specific Cmax and AUC values for all oral doses were not explicitly provided in the main text. The available data for the 30 mg/kg oral dose is presented. The study showed rapid absorption upon oral administration.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Pharmacokinetic Study

Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.

Mechanism of Action: HIV Integrase Inhibition

Caption: Conceptual diagram of HIV integrase inhibition by this compound.

References

Initial Toxicity Screening of Hiv-IN-10: A Technical Guide

Disclaimer: As of November 2025, "Hiv-IN-10" is not a publicly documented compound. The following technical guide is a representative document outlining the standard procedures for the initial toxicity screening of a hypothetical, novel HIV integrase inhibitor, henceforth referred to as this compound. The data presented is illustrative and not derived from actual experimental results.

This guide is intended for researchers, scientists, and drug development professionals. It provides an overview of essential in vitro and in vivo assays, detailed experimental protocols, and the analysis of potential off-target effects on cellular signaling pathways.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involves evaluating the effect of this compound on cell viability across various human cell lines. This helps determine the compound's therapeutic index, which is a quantitative measure of the drug's safety margin.

Data Summary: Cytotoxicity Profile

The half-maximal cytotoxic concentration (CC50) of this compound was determined in several cell lines and compared to a known HIV integrase inhibitor, Raltegravir.

| Cell Line | Cell Type | This compound CC50 (µM) | Raltegravir CC50 (µM) |

| MT-4 | Human T-cell line | > 100 | > 100 |

| CEM-SS | Human T-lymphoblastoid | 85.2 ± 7.4 | > 100 |

| PBMCs | Peripheral Blood Mononuclear Cells | 92.5 ± 11.3 | > 100 |

| HepG2 | Human Liver Carcinoma | 75.8 ± 9.1 | > 100 |

| HK-2 | Human Kidney Proximal Tubule | 68.4 ± 6.5 | > 100 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability via the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Addition: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: In Vitro Screening Workflow

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

In Vivo Acute Toxicity Assessment

Following in vitro characterization, an acute toxicity study in a rodent model provides preliminary data on the systemic toxicity and potential target organs.

Data Summary: Rodent Acute Toxicity

A single-dose acute toxicity study was conducted in BALB/c mice.

| Parameter | Observation |

| LD50 (Median Lethal Dose) | > 2000 mg/kg (oral) |

| Clinical Signs | No mortality or significant signs of toxicity observed up to 2000 mg/kg. |

| Body Weight | No significant changes in body weight compared to the control group over 14 days. |

| Gross Necropsy | No visible abnormalities in major organs at day 14. |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline for an acute oral toxicity study in rodents.

-

Animal Acclimatization: Acclimate healthy, young adult BALB/c mice (equal numbers of males and females) to laboratory conditions for at least 5 days.

-

Dosing: Administer this compound orally via gavage to fasted animals. Start with a single animal at a dose of 300 mg/kg.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 48 hours.

-

Dose Adjustment:

-

If the animal survives, dose the next animal at a higher dose level (e.g., 2000 mg/kg).

-

If the animal dies, dose the next animal at a lower dose level (e.g., 50 mg/kg).

-

-

Main Study: Continue this sequential dosing until the criteria for stopping are met (e.g., three consecutive animals survive at the highest dose).

-

Post-Dosing Observation: Monitor all animals for 14 days for clinical signs of toxicity, changes in body weight, and any behavioral changes.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine major organs for any pathological changes.

Potential for Off-Target Signaling Pathway Modulation

HIV infection and antiretroviral therapies can dysregulate host cell signaling pathways.[1] It is crucial to screen for unintended interactions of this compound with key pathways involved in immune function and cell survival, such as the JAK/STAT pathway.

Visualization: JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and immune cell regulation.[1] Dysregulation of this pathway can lead to various adverse effects.

Caption: The JAK/STAT signaling pathway and potential points of off-target inhibition.

Initial screening for such off-target effects can be performed using kinase profiling assays or by measuring the phosphorylation status of key proteins like STAT3 in relevant cell lines after exposure to this compound. This proactive approach helps in identifying potential liabilities early in the drug development process.

References

Methodological & Application

Application Notes and Protocols for HIV-IN-10 Antiviral Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The virus's ability to integrate its genetic material into the host cell's genome is a critical step in its replication cycle, mediated by the viral enzyme integrase (IN). This makes HIV integrase a prime target for antiretroviral drug development. Integrase inhibitors are a class of antiretroviral drugs that block this essential process.[1] These inhibitors can be broadly categorized into two groups: integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, and non-catalytic site integrase inhibitors (NCINIs), or allosteric integrase inhibitors (ALLINIs), which bind to a different site on the enzyme.[2][3]

HIV-IN-10 is a novel investigational non-catalytic site integrase inhibitor. Unlike INSTIs, which block the strand transfer step of integration, NCINIs like this compound have a unique mechanism of action. They bind to the integrase dimer interface, specifically the binding pocket for the host protein LEDGF/p75, inducing aberrant integrase multimerization.[4][5] This disrupts the normal function of integrase during the late stages of the viral life cycle, leading to the formation of defective viral particles with improperly formed cores. These maturation defects ultimately result in a block of reverse transcription in the subsequently infected cells.

This document provides detailed protocols for assessing the antiviral activity of this compound, focusing on cell-based assays that are suitable for evaluating compounds with this mechanism of action. It is important to note that traditional luciferase-based single-cycle infectivity assays may not be suitable for screening NCINIs, as these compounds primarily act on the virus-producing cells. Therefore, assays that measure viral protein production, such as p24 ELISA, over multiple rounds of replication or in the virus production phase are recommended.

Signaling Pathway of HIV Integration and Inhibition by this compound

The following diagram illustrates the key steps of HIV entry and integration, and the point of intervention for the non-catalytic site integrase inhibitor, this compound.

Caption: HIV life cycle and mechanism of this compound.

Quantitative Data Summary

The antiviral activity of this compound is summarized in the table below. Data is presented as the mean of at least three independent experiments. For comparison, data for a well-characterized integrase strand transfer inhibitor (INSTI), Raltegravir, is included.

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | p24 ELISA | MT-4 | 12 | > 90 | > 7500 |

| Raltegravir | p24 ELISA | MT-4 | 5 | > 100 | > 20000 |

-

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.

-

Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile for the compound.

Experimental Protocols

Cell-based Antiviral Activity Assay (p24 ELISA)

This protocol is designed to determine the EC₅₀ of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected T-cell lines.

Materials:

-

MT-4 cells

-

HIV-1 laboratory strain (e.g., IIIB or NL4-3)

-

This compound (and other test compounds)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

Experimental Workflow Diagram:

References

- 1. 1. VIROLOGY OF HUMAN IMMUNODEFICIENCY VIRUS [aids.gov.hk]

- 2. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Catalytic Site HIV-1 Integrase Inhibitors Disrupt Core Maturation and Induce a Reverse Transcription Block in Target Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Efficacy of HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge.[1][2][3] The HIV-1 life cycle presents several key targets for antiretroviral therapy, with the viral enzyme integrase (IN) being one of the most critical.[4][5] HIV-1 integrase is essential for the viral replication cycle, catalyzing the insertion of the reverse-transcribed viral DNA into the host cell's genome, a step necessary for establishing a persistent infection. This integration process is a two-step reaction: 3'-processing of the viral DNA ends, followed by the strand transfer of this processed DNA into the host chromosome. The absence of a homologous enzyme in human cells makes HIV-1 integrase an attractive and specific target for drug development.

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block the strand transfer step, thereby preventing the establishment of the provirus. This document provides detailed application notes and protocols for evaluating the efficacy of novel HIV-1 integrase inhibitors, exemplified by a hypothetical compound "HIV-IN-10," using a series of robust cell-based assays. These assays are designed to determine the compound's antiviral potency, its cytotoxicity, and its specific mechanism of action against the integrase enzyme.

Core Principles of Evaluation

A comprehensive evaluation of an HIV-1 integrase inhibitor involves a multi-faceted approach that assesses not only its ability to inhibit viral replication but also its safety profile and its specific impact on the integration step. The key parameters to be determined are:

-

EC50 (50% Effective Concentration): The concentration of the inhibitor that reduces viral replication by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of the inhibitor that causes a 50% reduction in cell viability.

-

Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with the compound being more toxic to the virus than to the host cells.

Signaling and Process Visualization

To understand the context of these assays, it is crucial to visualize the relevant biological processes and experimental workflows.

Caption: HIV-1 life cycle highlighting the integration step targeted by this compound.

Experimental Protocols

The following protocols are designed to be performed in a Biosafety Level 2+ (BSL-2+) or Biosafety Level 3 (BSL-3) laboratory, depending on the viral strains and institutional guidelines.

Antiviral Activity Assay (HIV-1 Replication Inhibition)

This assay quantifies the ability of this compound to inhibit HIV-1 replication in a susceptible cell line. A common method involves using a single-round infectious HIV-1 reporter virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and integration.

Materials:

-

HEK293T or TZM-bl cells

-

HIV-1 reporter vector (e.g., pNL4-3.Luc.R-E-)

-

VSV-G expression vector (for pseudotyping)

-

Transfection reagent

-

Complete cell culture medium (DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates (white, clear-bottom for luciferase assays)

-

Luciferase assay reagent

-

Luminometer

Protocol:

Day 1: Production of Reporter Virus

-

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the HIV-1 reporter vector and the VSV-G expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate at 37°C, 5% CO2 for 48-72 hours.

Day 3: Virus Harvest and Titration

-

Harvest the supernatant containing the pseudotyped reporter virus.

-

Centrifuge at a low speed to pellet cell debris and filter the supernatant through a 0.45 µm filter.

-

Determine the virus titer (e.g., by TCID50 assay or by infecting target cells with serial dilutions and measuring reporter gene expression).

Day 4: Antiviral Assay Setup

-

Seed TZM-bl cells (or another susceptible cell line) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

Day 5: Compound Addition and Infection

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.

-

Remove the medium from the cells and add 50 µL of the diluted compound to each well in triplicate. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

Add 50 µL of the diluted reporter virus (at a pre-determined MOI, e.g., 0.1) to each well, except for the "cells only" control wells.

-

Incubate for 48 hours at 37°C, 5% CO2.

Day 7: Measurement of Luciferase Activity

-

Remove the supernatant from the wells.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

-

Read the luminescence on a plate luminometer.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the "virus only" control.

-

Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Caption: Workflow for the HIV-1 replication inhibition assay.

Cytotoxicity Assay

This assay is crucial and should be run in parallel with the antiviral assay to determine the toxic effects of this compound on the host cells. The MTT assay, which measures the metabolic activity of viable cells, is a widely used method.

Materials:

-

Same cell line as used in the antiviral assay (e.g., TZM-bl)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates (clear)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

Day 1: Cell Seeding

-

Seed TZM-bl cells in a 96-well clear plate at the same density as the antiviral assay (1 x 10^4 cells per well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

Day 2: Compound Addition

-

Prepare serial dilutions of this compound in complete medium, identical to the concentrations used in the antiviral assay.

-

Remove the medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include "cells only" (no compound) controls.

-

Incubate for the same duration as the antiviral assay (48 hours) at 37°C, 5% CO2.

Day 4: MTT Assay

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the CC50 value.

Alu-PCR for Quantifying Integrated HIV-1 DNA

To confirm that this compound specifically targets the integration step, it is essential to quantify the amount of integrated proviral DNA. A nested PCR approach, with the first round using primers for the human Alu repeat element and the HIV-1 LTR, can specifically amplify integrated DNA.

Materials:

-

SupT1 or other T-cell line

-

Replication-competent HIV-1 (e.g., NL4-3)

-

This compound stock solution

-

Genomic DNA extraction kit

-

Primers for Alu-PCR (Alu forward, LTR reverse) and for a housekeeping gene (e.g., GAPDH) for normalization

-

qPCR master mix

-

Real-time PCR instrument

Protocol:

Day 1: Infection

-

Infect SupT1 cells with HIV-1 at a defined MOI in the presence of serial dilutions of this compound. Include a "no drug" control.

-

Incubate for 2-4 hours, then wash the cells to remove free virus and resuspend in fresh medium with the corresponding concentrations of this compound.

Day 3: DNA Extraction

-

Harvest the cells 48-72 hours post-infection.

-

Extract total genomic DNA using a commercial kit.

-

Quantify the DNA concentration and normalize all samples.

Day 3: Alu-PCR (First Round)

-

Perform the first round of PCR using the Alu forward primer and the LTR reverse primer with a limited number of cycles (e.g., 15-20 cycles). This enriches for the integrated provirus.

Day 3: Quantitative PCR (Second Round)

-

Use the product from the first-round PCR as a template for a real-time qPCR reaction using primers specific for the HIV-1 LTR.

-

In a separate reaction, perform qPCR for a housekeeping gene (e.g., GAPDH) on the same genomic DNA samples to normalize for the amount of input DNA.

Data Analysis:

-

Quantify the relative amount of integrated HIV-1 DNA for each compound concentration by normalizing the LTR qPCR signal to the GAPDH signal.

-

Calculate the percentage of integration inhibition relative to the "no drug" control.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 for integration.

Caption: Logical workflow for evaluating a new HIV-1 integrase inhibitor.

Data Presentation

The quantitative data generated from these assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Summary of this compound Efficacy and Cytotoxicity

| Compound | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Value from Assay 1 | Value from Assay 2 | Calculated Value |

| Raltegravir | Positive Control Value | Positive Control Value | Calculated Value |

Table 2: Mechanism of Action - Inhibition of HIV-1 DNA Integration

| Compound | Integration Inhibition (IC50, µM) |

| This compound | Value from Assay 3 |

| Raltegravir | Positive Control Value |

Conclusion

The systematic application of these cell-based assays provides a robust framework for the initial evaluation of novel HIV-1 integrase inhibitors like this compound. By determining the antiviral potency (EC50), cytotoxicity (CC50), and confirming the specific inhibition of viral DNA integration, researchers can effectively identify promising lead compounds for further development. A high selectivity index coupled with potent inhibition of integration are key indicators of a promising drug candidate that warrants progression into more advanced preclinical and clinical studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. About HIV | HIV | CDC [cdc.gov]

- 3. HIV and AIDS [who.int]

- 4. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HIV-IN-10 in HIV Drug Discovery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies.[1] The HIV life cycle presents several key targets for drug intervention, one of the most critical being the viral enzyme integrase (IN).[2][3] HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a persistent infection and viral replication.[4][5] Inhibition of this process effectively halts the viral life cycle. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target this enzymatic activity.

HIV-IN-10 is a novel, potent, and selective small molecule inhibitor of HIV-1 integrase. These application notes provide an overview of this compound and detailed protocols for its evaluation in a research setting.

Mechanism of Action

This compound functions as an integrase strand transfer inhibitor (INSTI). Following the reverse transcription of the viral RNA into double-stranded DNA within the host cell cytoplasm, HIV integrase binds to the ends of this viral DNA, forming a pre-integration complex (PIC). The PIC is then translocated into the nucleus. The primary function of integrase is to catalytically insert this viral DNA into the host chromosome. This compound exerts its antiviral effect by binding to the active site of HIV integrase, chelating the divalent metal ions essential for its catalytic activity. This action prevents the strand transfer reaction, thereby blocking the integration of viral DNA into the host genome and effectively halting viral replication.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity profile of this compound compared to the first-generation INSTI, Raltegravir.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

| Compound | Target Cell Line | Assay Method | IC50 (nM) |

| This compound | MT-4 | p24 Antigen ELISA | 1.8 |

| Raltegravir | MT-4 | p24 Antigen ELISA | 5.0 |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity Profile of this compound

| Compound | Target Cell Line | Assay Method | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | MT-4 | MTT Assay | > 100 | > 55,555 |

| Raltegravir | MT-4 | MTT Assay | > 100 | > 20,000 |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol is designed to determine the antiviral activity of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Materials:

-

MT-4 cells

-

HIV-1 (e.g., NL4-3 strain)

-

This compound

-

Raltegravir (as a positive control)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Dilution: Prepare a serial dilution of this compound and Raltegravir in culture medium.

-

Infection and Treatment: Add 50 µL of the diluted compounds to the cells. Immediately after, add 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

-